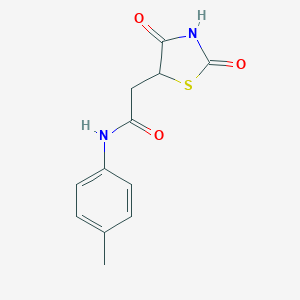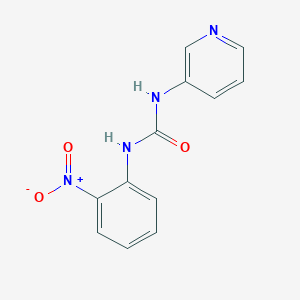
MFCD02363673
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02363673 is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02363673 typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.
Amination: The chlorinated quinoline is reacted with 3-methoxypropylamine under basic conditions to introduce the 3-methoxypropylamino group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
MFCD02363673 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro position using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Formation of reduced derivatives
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
MFCD02363673 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD02363673 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-3-carboxylate derivatives: Various derivatives with different substituents at the quinoline core.
Uniqueness
MFCD02363673 is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a chloro group, methoxypropylamino group, and ethyl ester makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H21ClN2O3 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
ethyl 6-chloro-4-(3-methoxypropylamino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H21ClN2O3/c1-4-23-17(21)14-10-20-15-11(2)8-12(18)9-13(15)16(14)19-6-5-7-22-3/h8-10H,4-7H2,1-3H3,(H,19,20) |
InChI Key |
CYDNVPBCTRKOLN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)NCCCOC |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCCOC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine](/img/structure/B256719.png)




![N'-[(E)-(3-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B256730.png)



![N-[4-(aminosulfonyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B256742.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)


